(2-Methyl-5-nitrophenyl)methanol

Overview

Description

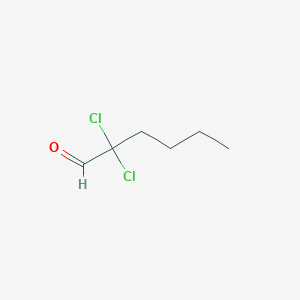

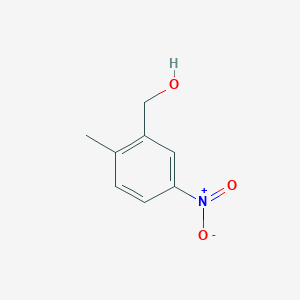

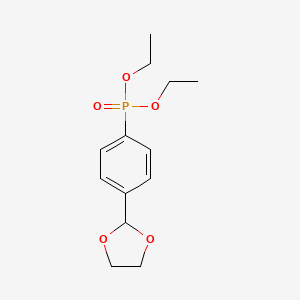

“(2-Methyl-5-nitrophenyl)methanol” is a covalent organic compound . It has a molecular weight of 167.16 and its IUPAC name is this compound . It is typically solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” has been reported in various studies . For instance, one study reported the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, which is a potential template for drug design against chronic myelogenous leukemia .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H9NO3 . An X-ray diffraction analysis revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .Chemical Reactions Analysis

“this compound” has been used as a reactant in the preparation of pyranocarbazole alkaloids . A study reported an efficient and green nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.16 . It is typically solid at room temperature . The density is 1.272g/cm3 and the boiling point is 342.1ºC at 760 mmHg .Scientific Research Applications

1. Photochemical Reaction Mechanisms

(2-Methyl-5-nitrophenyl)methanol has been studied in photochemical reactions, particularly involving 2-nitrobenzyl compounds. These studies have focused on the mechanism of methanol photorelease and have identified intermediates in the reaction process. This research is significant for understanding the applications of 2-nitrobenzyl protecting groups in bioagent release mechanisms (Il'ichev, Schwörer, & Wirz, 2004).

2. Catalysis and Synthesis

The compound has applications in catalysis, particularly in N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. Such applications demonstrate the compound's utility in chemical synthesis and its role as a catalyst in reactions (Sarki et al., 2021).

3. Diels-Alder Reactions

This compound is also relevant in Diels-Alder reactions. Studies have explored its interactions with various dienophiles, shedding light on its role in organic synthesis and reaction mechanisms (Ibata et al., 1986).

4. Organocatalysis

This compound has been explored in the context of organocatalysis, particularly in transesterification reactions. Research has focused on its effectiveness as a catalyst in such reactions, highlighting its potential in organic chemistry and industrial processes (Ishihara, Niwa, & Kosugi, 2008).

5. Biochemical Studies

In biochemical studies, this compound derivatives have shown potential as inhibitors of PqsD, an enzyme critical in Pseudomonas aeruginosa's cell-to-cell communication. This research opens avenues for developing new anti-infective agents (Storz et al., 2014).

Mechanism of Action

Target of Action

The primary target of (2-Methyl-5-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound exhibits a tight-binding mode of action, indicating a strong and stable interaction with the enzyme .

Biochemical Pathways

By inhibiting PqsD, this compound disrupts the production of signal molecules in Pseudomonas aeruginosa, specifically HHQ and PQS . These molecules are key components of the QS system, and their reduction leads to downstream effects such as decreased biofilm formation and virulence .

Result of Action

The inhibition of PqsD by this compound leads to a reduction in the production of signal molecules in Pseudomonas aeruginosa . This results in decreased biofilm formation, a key factor in bacterial resistance against conventional antibiotics . It also reduces the bacteria’s virulence, making them less capable of causing disease .

Safety and Hazards

Future Directions

Compounds based on a (2-nitrophenyl)methanol scaffold, such as “(2-Methyl-5-nitrophenyl)methanol”, are being explored for their potential as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This research could lead to the development of new drugs for treating bacterial infections .

Biochemical Analysis

Biochemical Properties

(2-Methyl-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is PqsD, which is involved in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, leading to the inhibition of the enzyme’s activity. This inhibition affects the production of signal molecules such as HHQ and PQS, which are crucial for quorum sensing in bacterial communities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound inhibits biofilm formation by disrupting quorum sensing pathways . This disruption leads to changes in gene expression and cellular metabolism, ultimately affecting the bacteria’s ability to form biofilms and communicate effectively. Additionally, this compound has been shown to influence cell signaling pathways, further impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the PqsD enzyme, inhibiting its activity and preventing the synthesis of key signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive. Additionally, this compound may influence gene expression by altering the levels of signal molecules that regulate quorum sensing pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of enzyme activity and sustained disruption of quorum sensing pathways . Degradation of the compound over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts quorum sensing pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through oxidative pathways, involving enzymes such as cytochrome P450 and alcohol dehydrogenase . These metabolic processes lead to the formation of intermediate metabolites, which may further interact with cellular components and influence metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects on enzyme activity and cellular functions . The localization of this compound in subcellular compartments is essential for its role in biochemical reactions and its interactions with biomolecules .

properties

IUPAC Name |

(2-methyl-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQRNQSJJZLSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393725 | |

| Record name | (2-methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22474-47-1 | |

| Record name | (2-methyl-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHYL-5-NITRO-PHENYL)-METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)

![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)

![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)